molecular formula C11H12NS+ B11582185 2-Methyl-1-(methylthio)isoquinolinium CAS No. 716314-15-7

2-Methyl-1-(methylthio)isoquinolinium

Cat. No.: B11582185
CAS No.: 716314-15-7
M. Wt: 190.29 g/mol
InChI Key: WFABGLFTEZNNSI-UHFFFAOYSA-N
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Description

2-METHYL-1-(METHYLSULFANYL)ISOQUINOLIN-2-IUM is a heterocyclic compound that belongs to the isoquinoline family. Isoquinolines are known for their diverse biological activities and are commonly found in various natural products and synthetic compounds. This compound features a methyl group and a methylsulfanyl group attached to the isoquinoline core, which can influence its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-METHYL-1-(METHYLSULFANYL)ISOQUINOLIN-2-IUM typically involves the alkylation of isoquinoline derivatives. One common method is the N-alkylation of 3,3′-dimethyl-3,4-dihydroisoquinoline derivatives followed by oxidation of the resulting iminium salts . The reaction conditions for both steps are mild, and the desired cyclization products can be obtained in good yield.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, the use of environmentally friendly solvents and catalysts can be considered to minimize the environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-METHYL-1-(METHYLSULFANYL)ISOQUINOLIN-2-IUM can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding thiol or sulfide.

    Substitution: The methylsulfanyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.

    Substitution: Nucleophiles like amines, thiols, or halides can be used in substitution reactions, often in the presence of a base or catalyst.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and sulfides.

    Substitution: Various substituted isoquinoline derivatives depending on the nucleophile used.

Scientific Research Applications

2-METHYL-1-(METHYLSULFANYL)ISOQUINOLIN-2-IUM has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of dyes, pigments, and other fine chemicals.

Mechanism of Action

The mechanism of action of 2-METHYL-1-(METHYLSULFANYL)ISOQUINOLIN-2-IUM involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

    Isoquinoline: The parent compound of the isoquinoline family, known for its basic structure and biological activities.

    Quinoline: A related heterocyclic compound with a similar structure but different reactivity and applications.

    2-Methylisoquinoline: A similar compound with a methyl group but lacking the methylsulfanyl group.

Uniqueness

2-METHYL-1-(METHYLSULFANYL)ISOQUINOLIN-2-IUM is unique due to the presence of both a methyl and a methylsulfanyl group, which can influence its chemical properties and reactivity. This combination of functional groups can enhance its potential biological activities and make it a valuable compound for various scientific research applications.

Properties

CAS No.

716314-15-7

Molecular Formula

C11H12NS+

Molecular Weight

190.29 g/mol

IUPAC Name

2-methyl-1-methylsulfanylisoquinolin-2-ium

InChI

InChI=1S/C11H12NS/c1-12-8-7-9-5-3-4-6-10(9)11(12)13-2/h3-8H,1-2H3/q+1

InChI Key

WFABGLFTEZNNSI-UHFFFAOYSA-N

Canonical SMILES

C[N+]1=C(C2=CC=CC=C2C=C1)SC

Origin of Product

United States

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